molecular formula C21H21N3O4 B6915330 Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate

Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate

Cat. No.: B6915330
M. Wt: 379.4 g/mol
InChI Key: HQHCWBYDIBJKIW-UHFFFAOYSA-N
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Description

Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound featuring a benzoxazole moiety, a piperidine ring, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Benzoxazole to the Phenyl Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzoxazole to a phenyl ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzoxazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the benzoxazole can be reduced to an amine using reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Amino derivatives of the benzoxazole.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity, which are valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The carbamate ester group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-morpholinyl)benzoxazole share the benzoxazole moiety and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives are structurally similar and used in similar applications.

    Carbamate Esters: Compounds like carbaryl (1-naphthyl N-methylcarbamate) share the carbamate ester group and are used in various chemical applications.

Uniqueness

Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-21(26)24-12-4-5-15(13-24)19(25)22-16-10-8-14(9-11-16)20-23-17-6-2-3-7-18(17)28-20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCWBYDIBJKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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